REACTION_SMILES
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[I:1][c:2]1[c:3]([NH:10][C:11](=[O:12])[C:13]([CH3:14])([CH3:15])[CH3:16])[cH:4][n:5][c:6]([O:8][CH3:9])[cH:7]1.[S:17](=[O:18])(=[O:19])([OH:20])[OH:21]>>[I:1][c:2]1[c:3]([NH2:10])[cH:4][n:5][c:6]([O:8][CH3:9])[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(I)c(NC(=O)C(C)(C)C)cn1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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COc1cc(I)c(N)cn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |